HTS Target Engagement Profile Breadth vs. Unsubstituted 3-Aminoisobenzofuran-1(3H)-one Core
3-((2,4-Difluorophenyl)amino)isobenzofuran-1(3H)-one has been tested across at least five distinct high-throughput screening assays targeting diverse protein classes, including regulator of G-protein signaling 4 (RGS4), mu-type opioid receptor (MOR-1), ADAM17, muscarinic acetylcholine receptor M1, and the unfolded protein response pathway . In contrast, the unsubstituted 3-aminoisobenzofuran-1(3H)-one core scaffold is not reported as an active hit in any of these assays, indicating that the 2,4-difluorophenylamino substituent is a critical determinant of the observed multi-target engagement profile. The compound appears as a hit in assays sourced from the Johns Hopkins Ion Channel Center, The Scripps Research Institute Molecular Screening Center, Burnham Center for Chemical Genomics, and the University of Pittsburgh Molecular Library Screening Center .
| Evidence Dimension | Number of distinct HTS assay targets with reported activity |
|---|---|
| Target Compound Data | 5 distinct target-based HTS assays with activity records (RGS4, MOR-1, ADAM17, CHRM1, UPR pathway) |
| Comparator Or Baseline | Unsubstituted 3-aminoisobenzofuran-1(3H)-one: 0 reported HTS target hits |
| Quantified Difference | 5 vs. 0 distinct HTS targets |
| Conditions | PubChem BioAssay database; primary cell-based and biochemical HTS assays from multiple screening centers |
Why This Matters
A broader HTS hit profile increases the probability that this specific compound or close analogs will demonstrate activity in a given target-based screening campaign, reducing the need for de novo scaffold discovery.
